molecular formula C8H18NO.Cl<br>C8H18ClNO B14402099 4-Ethyl-2,4-dimethylmorpholin-4-ium chloride CAS No. 88126-75-4

4-Ethyl-2,4-dimethylmorpholin-4-ium chloride

Katalognummer: B14402099
CAS-Nummer: 88126-75-4
Molekulargewicht: 179.69 g/mol
InChI-Schlüssel: OIPGWOVHXRUNCX-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Ethyl-2,4-dimethylmorpholin-4-ium chloride is a chemical compound with the molecular formula C8H18ClNO. It belongs to the class of morpholinium salts, which are known for their diverse applications in various fields such as chemistry, biology, and industry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-2,4-dimethylmorpholin-4-ium chloride typically involves the reaction of 4-ethylmorpholine with methyl chloride under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-5°C to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors. The process includes the continuous addition of reactants and the removal of by-products to achieve high yield and purity. The reaction conditions are optimized to minimize energy consumption and waste generation .

Analyse Chemischer Reaktionen

Types of Reactions

4-Ethyl-2,4-dimethylmorpholin-4-ium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-Ethyl-2,4-dimethylmorpholin-4-ium chloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Ethyl-2,4-dimethylmorpholin-4-ium chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to specific sites, leading to changes in cellular processes. The chloride ion plays a crucial role in maintaining the ionic balance and facilitating the transport of the compound across cell membranes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Ethyl-2,4-dimethylmorpholin-4-ium chloride is unique due to its specific structural features, which confer distinct physicochemical properties. The presence of both ethyl and methyl groups on the morpholinium ring enhances its solubility and reactivity compared to other similar compounds .

Eigenschaften

CAS-Nummer

88126-75-4

Molekularformel

C8H18NO.Cl
C8H18ClNO

Molekulargewicht

179.69 g/mol

IUPAC-Name

4-ethyl-2,4-dimethylmorpholin-4-ium;chloride

InChI

InChI=1S/C8H18NO.ClH/c1-4-9(3)5-6-10-8(2)7-9;/h8H,4-7H2,1-3H3;1H/q+1;/p-1

InChI-Schlüssel

OIPGWOVHXRUNCX-UHFFFAOYSA-M

Kanonische SMILES

CC[N+]1(CCOC(C1)C)C.[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.